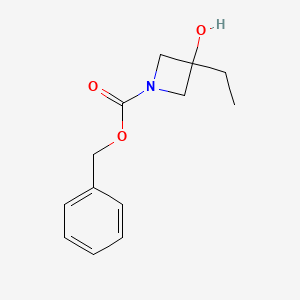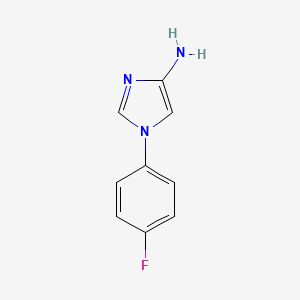
2-Propyn-1-ol compound with methyloxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propyn-1-ol compound with methyloxirane is a chemical compound resulting from the reaction between 2-propyn-1-ol, a propargyl alcohol, and methyloxirane, an epoxide. This compound has the molecular formula C6H10O2 and is known for its unique chemical and physical properties due to the combination of its two components .
Synthetic Routes and Reaction Conditions:
Copper-Catalyzed Addition: 2-Propyn-1-ol is produced by the copper-catalyzed addition of formaldehyde to acetylene as a by-product of the industrial synthesis of but-2-yne-1,4-diol.
Dehydrochlorination: It can also be prepared by dehydrochlorination of 3-chloro-2-propen-1-ol using sodium hydroxide.
Industrial Production Methods:
- The industrial production of 2-propyn-1-ol involves the copper-catalyzed addition of formaldehyde to acetylene .
- Methyloxirane, also known as propylene oxide, is typically produced via the chlorohydrin process or the hydroperoxide process .
Types of Reactions:
Oxidation: 2-Propyn-1-ol can be oxidized to propynal or propargylic acid.
Polymerization: It polymerizes with heating or treatment with base.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Polymerization: Base catalysts such as sodium hydroxide are used.
Rearrangement: Catalysts like palladium or platinum are employed.
Major Products:
Oxidation: Propynal and propargylic acid.
Rearrangement: α,β-unsaturated carbonyl compounds.
科学研究应用
2-Propyn-1-ol compound with methyloxirane has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent stabilizer.
Biology: Investigated for its potential use in biochemical studies due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized as a corrosion inhibitor, metal complex solution, and electroplating brightener additive.
作用机制
The mechanism of action of 2-propyn-1-ol compound with methyloxirane involves its reactivity due to the presence of both an alkyne and an epoxide functional group. These functional groups allow the compound to participate in various chemical reactions, including polymerization, oxidation, and rearrangement . The molecular targets and pathways involved are primarily related to its ability to form stable complexes with metals and its reactivity with nucleophiles and electrophiles .
相似化合物的比较
Propargyl Alcohol (2-Propyn-1-ol): A simpler compound with similar reactivity but lacks the epoxide group.
Propylene Oxide (Methyloxirane): An epoxide with similar reactivity but lacks the alkyne group.
Uniqueness:
属性
CAS 编号 |
38172-91-7 |
|---|---|
分子式 |
C6H10O2 |
分子量 |
114.14 g/mol |
IUPAC 名称 |
2-methyloxirane;prop-2-yn-1-ol |
InChI |
InChI=1S/C3H6O.C3H4O/c1-3-2-4-3;1-2-3-4/h3H,2H2,1H3;1,4H,3H2 |
InChI 键 |
LFENQIALHBGPRG-UHFFFAOYSA-N |
SMILES |
CC1CO1.C#CCO |
规范 SMILES |
CC1CO1.C#CCO |
Key on ui other cas no. |
38172-91-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![6-Fluoro-[2,3'-bipyridin]-6'-amine](/img/structure/B1507891.png)
